CycLuc12 CycLuc12 CycLuc12 is a cyclic alkylaminoluciferin substrate for firefly luciferase.
Brand Name: Vulcanchem
CAS No.: 1627696-39-2
VCID: VC0524757
InChI: InChI=1S/C17H19N3O2S2/c1-17(2)4-5-20(3)12-7-13-10(6-9(12)17)18-15(24-13)14-19-11(8-23-14)16(21)22/h6-7,11H,4-5,8H2,1-3H3,(H,21,22)/t11-/m1/s1
SMILES: O=C([C@@H]1N=C(C(S2)=NC3=C2C=C4N(C)CCC(C)(C)C4=C3)SC1)O
Molecular Formula: C17H19N3O2S2
Molecular Weight: 361.48

CycLuc12

CAS No.: 1627696-39-2

Cat. No.: VC0524757

Molecular Formula: C17H19N3O2S2

Molecular Weight: 361.48

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CycLuc12 - 1627696-39-2

Specification

CAS No. 1627696-39-2
Molecular Formula C17H19N3O2S2
Molecular Weight 361.48
IUPAC Name (S)-2-(5,8,8-Trimethyl-5,6,7,8-tetrahydrothiazolo[4,5-g]quinolin-2-yl)-4,5-dihydrothiazole-4-carboxylic acid
Standard InChI InChI=1S/C17H19N3O2S2/c1-17(2)4-5-20(3)12-7-13-10(6-9(12)17)18-15(24-13)14-19-11(8-23-14)16(21)22/h6-7,11H,4-5,8H2,1-3H3,(H,21,22)/t11-/m1/s1
Standard InChI Key KNODTRNYUXCDTA-LLVKDONJSA-N
SMILES O=C([C@@H]1N=C(C(S2)=NC3=C2C=C4N(C)CCC(C)(C)C4=C3)SC1)O
Appearance Solid powder

Introduction

Chemical Structure and Properties

CycLuc12 features a distinctive cyclic structure that differentiates it from traditional luciferins. This structural characteristic is pivotal to its enhanced performance in bioluminescence applications. The compound is identified by the Chemical Abstracts Service (CAS) number 1627696-39-2, enabling precise tracking in chemical databases and research literature.

The cyclic modifications in CycLuc12's structure contribute to its improved interaction with luciferase enzymes, particularly with engineered variants. These structural enhancements allow for better substrate-enzyme binding, ultimately resulting in more efficient light production during the bioluminescence reaction. The chemical properties of CycLuc12 facilitate improved cell permeability compared to traditional luciferins, enabling better penetration into tissues and cells for in vivo imaging applications.

Similar compounds in the aminoluciferin family, such as N-cycloalkylaminoluciferins (cyaLucs), have demonstrated significantly red-shifted bioluminescent emissions, which is advantageous for deep tissue imaging due to better penetration of longer wavelength light through biological tissues . This property is particularly valuable when imaging deep-seated structures or tumors in living organisms.

Structural Comparison with Traditional Luciferins

CycLuc12's structural modifications primarily focus on enhancing the interaction with firefly luciferase while maintaining the core functional elements required for the bioluminescence reaction. The cyclic structure contributes to enhanced stability and improved kinetic properties during the enzymatic reaction with luciferase.

Physical Properties

The physical characteristics of CycLuc12 influence its application in research settings. Its solubility profile and stability under various experimental conditions make it suitable for a wide range of biological assays and imaging protocols. The compound's stability allows for reliable and reproducible results in both in vitro and in vivo imaging applications.

Biochemical Mechanism

CycLuc12 operates through a mechanism similar to natural d-luciferin but with enhanced efficiency. The biochemical pathway involves a luciferase-catalyzed reaction that begins with the adenylation of CycLuc12, followed by oxidation that results in light emission. This process is fundamental to the compound's application in bioluminescence imaging.

The reaction sequence can be summarized in two primary steps. First, the luciferase enzyme activates CycLuc12 through an ATP-dependent adenylation, forming an enzyme-bound CycLuc12-AMP intermediate. Second, this intermediate undergoes oxidation by molecular oxygen, leading to the formation of an excited-state oxyluciferin that subsequently releases photons as it returns to its ground state. The wavelength and intensity of this light emission are influenced by the cyclic structure of CycLuc12.

Research on related compounds suggests that CycLuc12 fits into the same binding pocket as oxyluciferin when interacting with firefly luciferase. This structural compatibility enables effective catalysis while potentially altering the spectral properties of the emitted light, shifting toward longer wavelengths that are more suitable for in vivo imaging .

Enhanced Light Emission Characteristics

CycLuc12 produces a higher initial rate and sustained emission of light compared to traditional substrates, making it particularly effective for applications requiring extended observation periods or enhanced sensitivity. This sustained emission profile is especially valuable for monitoring biological processes that occur over longer timeframes.

Interaction with Luciferase Variants

Studies have shown that CycLuc12 interacts effectively with various forms of firefly luciferase, including engineered mutants designed for enhanced performance. These interactions can lead to improved light output compared to traditional substrates like d-luciferin, highlighting CycLuc12's potential for specialized applications requiring higher sensitivity.

Synthesis Method

The synthesis of CycLuc12 involves a multi-step chemical process that has been optimized for efficiency and reproducibility. While the specific synthetic route is proprietary, the general approach follows established methods for aminoluciferin derivatives. The synthesis has been refined to ensure high purity (typically >98%) and consistent quality for research applications.

Applications in Biological Research

CycLuc12 has found numerous applications in biological research, particularly in areas requiring sensitive detection and visualization of biological processes. Its enhanced light emission properties make it especially valuable for challenging imaging scenarios.

Bioluminescence Imaging Applications

The primary application of CycLuc12 is in bioluminescence imaging (BLI), where it offers significant advantages over traditional luciferins. Its enhanced light output allows for more sensitive detection of luciferase-expressing cells and tissues, enabling researchers to visualize biological processes with greater clarity and precision.

Research with similar compounds has demonstrated that certain aminoluciferins can produce up to 20-fold higher bioluminescence signals compared to d-luciferin at equivalent concentrations. This dramatic improvement in signal intensity allows for detection of lower levels of luciferase expression, making these compounds valuable for applications requiring high sensitivity .

Deep Tissue Imaging

One of the most significant advantages of CycLuc12 and related compounds is their effectiveness in deep tissue imaging. The red-shifted emission profile and improved tissue penetration characteristics make them particularly suitable for imaging deep-seated structures such as brain tumors. Studies with similar aminoluciferins have shown enhanced sensitivity in detecting luciferase expression in brain tumors compared to traditional substrates .

Cell-Based Assays and High-Throughput Screening

The enhanced sensitivity and sustained emission properties of CycLuc12 make it ideal for cell-based assays and high-throughput screening applications. The compound's improved cell permeability ensures more consistent results across different cell types and experimental conditions, enhancing the reliability of screening protocols.

Comparison with Traditional Luciferins

CycLuc12 offers several advantages over traditional luciferins such as d-luciferin. The table below summarizes the key differences between CycLuc12 and traditional d-luciferin based on available research:

PropertyCycLuc12Traditional d-Luciferin
Light Emission IntensityHigher initial rate and sustained emissionLower initial rate, faster decay
Emission WavelengthRed-shifted for better tissue penetrationStandard emission spectrum
Cell PermeabilityEnhancedStandard
Effective ConcentrationEffective at lower concentrationsRequires higher concentrations
Deep Tissue ImagingSuperior performanceLimited effectiveness
Duration of SignalExtended signal durationShorter signal duration
Mutant Luciferase CompatibilityEnhanced interaction with engineered variantsStandard interaction

The data in this table highlights CycLuc12's superior performance characteristics that make it particularly valuable for challenging imaging applications where sensitivity and signal duration are critical factors .

Spectral Characteristics

The spectral properties of CycLuc12 contribute to its effectiveness in biological imaging. The red-shifted emission profile allows for better penetration through biological tissues, as longer wavelength light experiences less scattering and absorption in living tissues. This characteristic is particularly important for applications involving deep tissue imaging or when working with pigmented tissues that might absorb shorter wavelength light .

Research Findings and Future Directions

Recent research has demonstrated the significant potential of CycLuc12 and related aminoluciferins in advancing bioluminescence imaging technology. Studies have shown that these compounds can dramatically improve sensitivity and signal duration in both in vitro and in vivo applications.

Key Research Outcomes

Investigations into the structural basis of CycLuc12's enhanced performance have revealed important insights into the interaction between the substrate and luciferase enzyme. Crystallographic studies of related compounds have shown that oxidized aminoluciferins fit into the same binding pocket as oxyluciferin, suggesting a conserved mechanism of action with improved efficiency .

The ability of CycLuc12 and similar compounds to produce sustained emission over longer periods makes them particularly valuable for monitoring biological processes that occur over extended timeframes. This characteristic enables researchers to observe dynamic changes in gene expression, protein interactions, and cellular processes with improved temporal resolution .

Future Research Directions

The success of CycLuc12 and related compounds has inspired ongoing efforts to develop additional derivatives with further enhanced properties. Current research is focused on creating a diverse panel of luciferase substrates with optimized characteristics for specific applications, following the lipophilic strategy that has proven effective in enhancing performance .

Future developments may include customized variants designed for specific imaging applications, such as compounds optimized for particular tissue types, biological processes, or experimental conditions. The continued refinement of these compounds promises to expand the toolkit available to researchers and enable new applications for bioluminescence technology.

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